molecular formula C19H17ClN4O4 B12635557 Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12635557
M. Wt: 400.8 g/mol
InChI Key: PPSRIWSJNSBADU-UHFFFAOYSA-N
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Description

Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyridopyrimidine class. Pyridopyrimidines are heterocyclic compounds that have shown significant therapeutic potential due to their diverse biological activities

Properties

Molecular Formula

C19H17ClN4O4

Molecular Weight

400.8 g/mol

IUPAC Name

methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H17ClN4O4/c1-27-18(26)13-10-12(20)16-17(21-13)15(11-4-2-3-5-14(11)25)22-19(23-16)24-6-8-28-9-7-24/h2-5,10,25H,6-9H2,1H3

InChI Key

PPSRIWSJNSBADU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C(=C1)Cl)N=C(N=C2C3=CC=CC=C3O)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput synthesis techniques and automated reaction monitoring to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H15ClN4O4
  • Molecular Weight : 386.8 g/mol
  • CAS Number : 1240123-24-3

The structure includes a pyrido[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of a chloro group, a morpholine moiety, and a hydroxyphenyl substituent enhances its chemical reactivity and biological interaction potential .

Antiviral and Anticancer Properties

Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit significant antiviral and anticancer activities. This compound has shown promise in inhibiting various viral growths and cancer cell proliferation:

  • Antiviral Activity : Preliminary studies suggest that this compound may effectively inhibit viral replication. For instance, it has been linked to the inhibition of H5N1 virus growth with low cytotoxicity, indicating a favorable therapeutic index .
  • Anticancer Activity : The compound has demonstrated activity against multiple cancer cell lines. In vitro studies have reported IC50 values ranging from 0.69 to 22 mM across various cancer types including HL60, K562, A549, and MCF-7 cells .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Binding Affinity : Interaction with specific receptors or enzymes involved in disease pathways.
  • Modulation of Enzyme Activity : Potentially affecting pathways critical for viral replication or tumor growth.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Refluxing with Precursors : A common method involves refluxing stoichiometric amounts of appropriate precursors under acidic conditions.
  • Multi-step Synthesis : The synthesis often requires multiple steps to construct the pyrido[3,2-d]pyrimidine framework while introducing the desired functional groups.

Study on Antiviral Efficacy

In a study focusing on antiviral properties, this compound was tested against H5N1 virus strains. The results indicated substantial inhibition rates with minimal cytotoxic effects on host cells, suggesting its potential as a lead compound for antiviral drug development .

Anticancer Activity Assessment

A comprehensive evaluation of the compound's anticancer effects involved screening against various human cancer cell lines. The findings revealed significant antiproliferative activity with varying IC50 values depending on the specific cell line tested. Notably, the compound exhibited superior activity compared to standard chemotherapeutics in some cases .

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